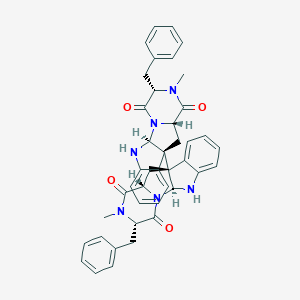
Ditryptophenaline
Übersicht
Beschreibung
Ditryptophenaline is a dimeric diketopiperazine alkaloid . It is a metabolite of Aspergillus flavus . Ditryptophenaline inhibits the substance P receptor and has potential analgesic and anti-inflammatory activity .
Synthesis Analysis
The synthesis of Ditryptophenaline involves a copper-mediated dimerization to access the 3a,3a-Bispyrrolidinoindoline structure . The process involves oxidation reactions catalyzed by oxidoreductases, such as cytochrome P450s . The synthesis can be completed in five steps .Molecular Structure Analysis
Ditryptophenaline has a complicated structure . It is a dimeric diketopiperazine alkaloid and its structure is enhanced by dimerization, which is a common feature among natural products .Chemical Reactions Analysis
The chemical reactions involved in the formation of Ditryptophenaline include dimerization of intermediates via a radical route . The reactions are catalyzed by enzymes such as ditryptophenaline nonribosomal peptide synthetase (NRPS), N-methyltransferase, and cytochrome P450 .Physical And Chemical Properties Analysis
Ditryptophenaline has the molecular formula C42H40N6O4 . It appears as a powder and is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Wissenschaftliche Forschungsanwendungen
Bioinspired Synthesis Strategies
Ditryptophenaline is a tryptophan-based dimeric diketopiperazine alkaloid known for its unique architecture and intriguing biological activity. It has garnered significant interest in the field of synthetic organic chemistry. Researchers have focused on bioinspired strategies for its synthesis, utilizing transformations that mimic biological processes. This approach not only facilitates the production of ditryptophenaline but also advances our understanding of bioinspired synthetic methods (Tadano & Ishikawa, 2013).
Biological Potency and Stereochemistry
The biological activity of ditryptophenaline has been a subject of study, especially in relation to its stereochemical properties. For instance, its comparison with WIN 64821, a substance-P antagonist, has revealed insights into how the stereochemistry at the dimerization position significantly impacts its biological potency. This research highlights the importance of stereochemical arrangements in determining the effectiveness of such compounds (Barrow & Sedlock, 1994).
Conformation and Configuration Analysis
A comprehensive 1H NMR analysis has been conducted on ditryptophenaline to understand its solution conformations and compare them with its solid-state arrangement determined by X-ray crystallography. This study is pivotal in understanding the molecular structure and conformation of ditryptophenaline, providing essential insights into its chemical behavior and potential interactions (Maes, Potgieter, & Steyn, 1986).
Biosynthesis Mechanisms
Research has also delved into the biosynthesis of ditryptophenaline, particularly focusing on the role of cytochrome P450 in its formation. The study on Aspergillus flavus, the fungus from which ditryptophenaline is isolated, has revealed the process of dimerization and pyrroloindole ring formation. Understanding these mechanisms opens up possibilities for synthesizing similar compounds and exploring their potential applications (Saruwatari et al., 2014).
Drug Discovery and Clinical Applications
While specific studies focusing on the clinical applications of ditryptophenaline are limited, the broader field of drug discovery offers valuable context. Research in this domain emphasizes the importance of molecular biology and genomic sciences in identifying novel therapeutic targets and developing new medications. This perspective is crucial for understanding the potential future directions of ditryptophenaline's applications in medicine and therapy (Drews, 2000).
Zukünftige Richtungen
The future directions in the research of Ditryptophenaline could involve the engineered biosynthesis of the compound, primarily through heterologous reconstitution of target biosynthetic pathways in suitable hosts . This could help in economically scaling up the production of Ditryptophenaline for commercial distributions and engineering the biosynthetic pathways to produce valuable analogs of the alkaloids .
Eigenschaften
IUPAC Name |
(1S,4S,7S,9S)-4-benzyl-9-[(1S,4S,7S,9S)-4-benzyl-5-methyl-3,6-dioxo-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-trien-9-yl]-5-methyl-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H40N6O4/c1-45-31(21-25-13-5-3-6-14-25)37(51)47-33(35(45)49)23-41(27-17-9-11-19-29(27)43-39(41)47)42-24-34-36(50)46(2)32(22-26-15-7-4-8-16-26)38(52)48(34)40(42)44-30-20-12-10-18-28(30)42/h3-20,31-34,39-40,43-44H,21-24H2,1-2H3/t31-,32-,33-,34-,39-,40-,41+,42+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIGYVQQRKFGLN-HSYVCWSSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(=O)N2C(C1=O)CC3(C2NC4=CC=CC=C43)C56CC7C(=O)N(C(C(=O)N7C5NC8=CC=CC=C68)CC9=CC=CC=C9)C)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H](C(=O)N2[C@H](C1=O)C[C@@]3([C@H]2NC4=CC=CC=C43)[C@@]56C[C@H]7C(=O)N([C@H](C(=O)N7[C@@H]5NC8=CC=CC=C68)CC9=CC=CC=C9)C)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H40N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
692.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ditryptophenaline | |
CAS RN |
64947-43-9 | |
| Record name | (-)-Ditryptophenaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064947439 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



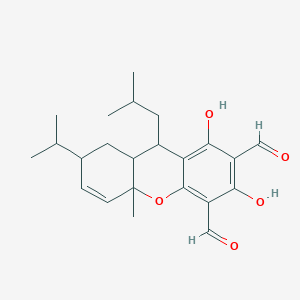
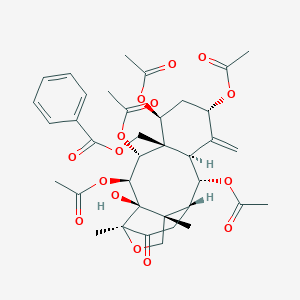
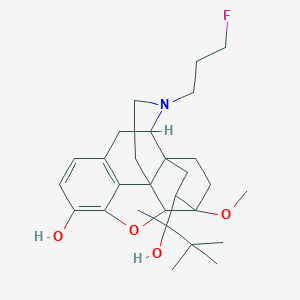
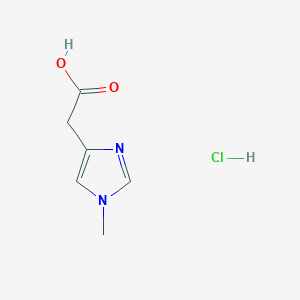
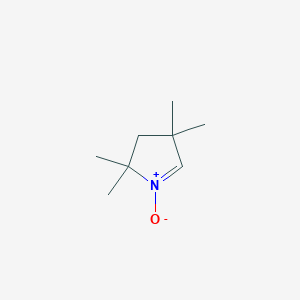
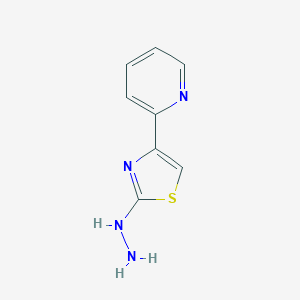
![7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one](/img/structure/B161530.png)
![Ethyl 2-amino-6-{[(4-methylphenyl)sulfonyl]amino}hexanoate, chloride](/img/structure/B161538.png)
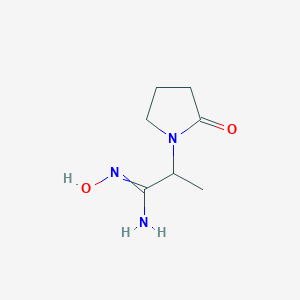
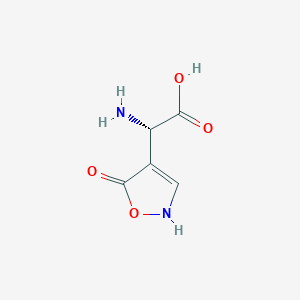
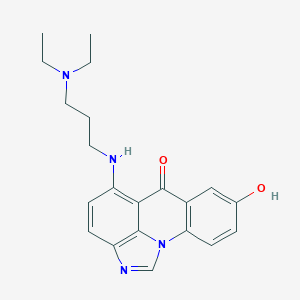
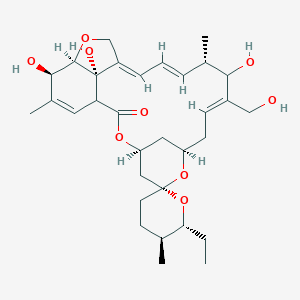
![(E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B161555.png)
